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molecular formula C5H5NO3S B1605993 (5-Nitrothiophen-2-yl)methanol CAS No. 20898-85-5

(5-Nitrothiophen-2-yl)methanol

Cat. No. B1605993
M. Wt: 159.17 g/mol
InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
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Patent
US05874472

Procedure details

Preparation of 2-hydroxymethyl-5-nitro-thiophene Sodium borohydride (5.50 g, 145.4 mmol;) was added to a stirred, cooled solution of 5-nitro-2-thiophenecarboxaldehyde (22.0 g, 140.0 mmol) in tetrahydrofuran (500 ml). The resulting mixture was quenched with saturated aqueous ammonium chloride and warmed to room temperature. Tetrahydrofuran was removed at reduced pressure and the remaining aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulphate. The solvent was removed at reduced pressure to give 2-hydroxymethyl-5-nitro-thiophene (18.8 g, 84%) as a brown oil which was used without further purification.
Name
2-hydroxymethyl-5-nitro-thiophene Sodium borohydride
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH:3][CH2:4][C:5]1[S:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1.[N+](C1SC(C=O)=CC=1)([O-])=O>O1CCCC1>[OH:3][CH2:4][C:5]1[S:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
2-hydroxymethyl-5-nitro-thiophene Sodium borohydride
Quantity
5.5 g
Type
reactant
Smiles
[BH4-].[Na+].OCC=1SC(=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a stirred
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC=1SC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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